4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide, also known as BQR695, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have shown promising results in the treatment of cancer, particularly in patients with BRCA1/2 mutations.
Scientific Research Applications
Synthesis and Chemical Properties
- Intramolecular Cyclization and Synthesis : This compound undergoes reactions leading to the synthesis of various functionalized quinazolines. These synthesis methods involve regioselective intramolecular electrophilic cyclization, producing linearly fused thiazoloquinazolinium halides and other derivatives (Kut, Onysko, & Lendel, 2020).
Biological and Pharmacological Activities
- Antiviral Properties : Some derivatives of quinazolin-4(3H)-ones have shown significant antiviral activity against various viruses, including influenza and severe acute respiratory syndrome corona, indicating the potential of these compounds in antiviral research (Selvam et al., 2007).
- Pesticidal and Anti-Acetylcholinesterase Activities : Quinazolin-4-one derivatives have been studied for their antibacterial, insecticidal, and anti-acetylcholinesterase activities, showing significant effects in these areas (Misra & Gupta, 1982).
- Antimicrobial Properties : Various quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating significant antimicrobial potential (Patel & Patel, 2010).
- Antitumor Activity : Studies on various quinazolinone derivatives have revealed moderate antitumor activity against different malignant tumor cells, highlighting their potential in cancer research (Horishny & Matiychuk, 2020).
properties
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2S/c1-2-3-8-18-14(21)5-4-9-20-15(22)12-10-11(17)6-7-13(12)19-16(20)23/h6-7,10H,2-5,8-9H2,1H3,(H,18,21)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYADXLZCDTADV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.